molecular formula C13H22N4O2 B6268799 rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans CAS No. 2307750-10-1

rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans

Cat. No.: B6268799
CAS No.: 2307750-10-1
M. Wt: 266.34 g/mol
InChI Key: BJZSJBQISJHDQL-WDEREUQCSA-N
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Description

This compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. The structure suggests that it might have biological activity, as pyrrolidine and pyrazole rings are often found in biologically active molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and pyrazole rings in separate steps, followed by their connection via a carbamate linkage. The stereochemistry at the 3R,4S positions would need to be controlled during the synthesis .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The “rac-tert-butyl” part of the name suggests that the compound has a tert-butyl group, which is a branched alkyl group .


Chemical Reactions Analysis

As a carbamate, this compound could undergo hydrolysis to yield an alcohol and an amine. The pyrrolidine and pyrazole rings could potentially participate in various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of any substituents on the rings. Generally, carbamates tend to be solid at room temperature, and many are soluble in organic solvents .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve modifying its structure to enhance its activity or reduce its toxicity .

Properties

CAS No.

2307750-10-1

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-11-7-14-6-10(11)9-5-15-17(4)8-9/h5,8,10-11,14H,6-7H2,1-4H3,(H,16,18)/t10-,11+/m0/s1

InChI Key

BJZSJBQISJHDQL-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CN(N=C2)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CN(N=C2)C

Purity

95

Origin of Product

United States

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